This compound falls under the category of hypnotics and sedatives. Its chemical classification can be summarized as follows:
The synthesis of Acetamide, N-[3-[3-(dimethylamino)-1-oxo-2-propenyl]phenyl]-N-ethyl- typically involves several key steps:
This synthetic pathway emphasizes the importance of base selection and reaction conditions in optimizing yield and minimizing impurities.
The molecular structure of Acetamide, N-[3-[3-(dimethylamino)-1-oxo-2-propenyl]phenyl]-N-ethyl- can be described using various structural representations:
CCN(C(=O)C)c1cccc(c1)C(=O)\C=C\N(C)C
InChI=1S/C15H20N2O2/c1-5-17(12(2)18)14-8-6-7-13(11-14)15(19)9-10-16(3)4/h6-11H,5H2,1-4H3/b10-9+
The compound features:
Acetamide, N-[3-[3-(dimethylamino)-1-oxo-2-propenyl]phenyl]-N-ethyl-, primarily participates in reactions that lead to the formation of zaleplon. Key reactions include:
The mechanism of action for Acetamide, N-[3-[3-(dimethylamino)-1-oxo-2-propenyl]phenyl]-N-ethyl-, particularly as it relates to zaleplon, involves modulation of neurotransmitter systems in the brain:
Acetamide, N-[3-[3-(dimethylamino)-1-oxo-2-propenyl]phenyl]-N-ethyl-, has several notable physical and chemical properties:
Property | Value |
---|---|
Molecular Weight | 260.33 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Stability | Stable under recommended storage conditions |
The compound should be stored at +5°C to maintain stability .
The primary application of Acetamide, N-[3-[3-(dimethylamino)-1-oxo-2-propenyl]phenyl]-N-ethyl-acetamide is as an intermediate in the synthesis of zaleplon. Its applications include:
CAS No.: 31053-55-1
CAS No.: 108351-51-5
CAS No.: 27251-84-9
CAS No.: 72401-53-7
CAS No.:
CAS No.: 55064-20-5